Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrFNO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield the corresponding amine derivative, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in various interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate
- Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(isopropyl)carbamate
Uniqueness
Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding properties compared to similar compounds.
Properties
Molecular Formula |
C13H17BrFNO3 |
---|---|
Molecular Weight |
334.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromo-4-fluorophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
JDIHXVHGWSNFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.